molecular formula C18H17ClN4O2S B11773625 N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11773625
M. Wt: 388.9 g/mol
InChI Key: XWPSQZGWKVZVND-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a methoxyphenyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction of the triazole ring with a methoxyphenyl halide in the presence of a base.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction with a suitable chlorophenyl derivative.

    Formation of the thioacetamide linkage: This final step involves the reaction of the intermediate compound with thioacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various halides, bases, and acids depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the growth and proliferation of microorganisms or cancer cells.

    Disrupting cellular membranes: Leading to cell death or inhibition of cell function.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-2-((5-phenyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(4-Chlorophenyl)-2-((5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

    N-(4-Chlorophenyl)-2-((5-(2-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Features a methyl group instead of a methoxy group, which may influence its solubility and biological effects.

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN4O2S/c1-23-17(14-5-3-4-6-15(14)25-2)21-22-18(23)26-11-16(24)20-13-9-7-12(19)8-10-13/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

XWPSQZGWKVZVND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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